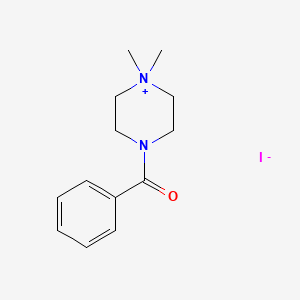
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is a chemical compound with the molecular formula C14H14INS It is known for its unique structure, which includes a naphtho-thiazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The process generally includes:
Starting Materials: Naphthoquinone and thioamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, often under reflux conditions.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide exerts its effects involves interaction with specific molecular targets. The thiazolium ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methylnaphtho(1,2-d)thiazolium perchlorate
- 2,3-Dimethylnaphtho(1,2-d)thiazolium iodide
- 1,2-Dimethylnaphtho(1,2-d)thiazolium methyl sulfate
Uniqueness
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is unique due to its specific substitution pattern on the naphtho-thiazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54581-48-5 |
|---|---|
Fórmula molecular |
C14H14INS |
Peso molecular |
355.24 g/mol |
Nombre IUPAC |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H14NS.HI/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FYBFVOIEBIMSNZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















